4-哌啶基异烟酰胺二盐酸盐

描述

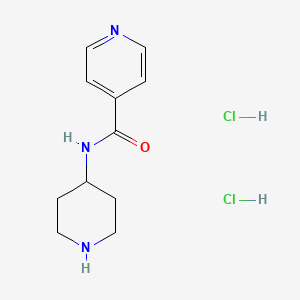

“N-(Piperidin-4-yl)isonicotinamide dihydrochloride” is a chemical compound with the CAS Number: 1170100-33-0 . It has a molecular weight of 278.18 and its IUPAC name is N- (4-piperidinyl)isonicotinamide dihydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

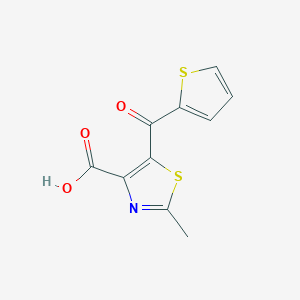

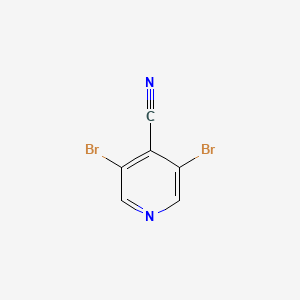

The InChI code for “N-(Piperidin-4-yl)isonicotinamide dihydrochloride” is 1S/C11H15N3O.2ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;;/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15);2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-(Piperidin-4-yl)isonicotinamide dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 278.18 .科学研究应用

药物设计与开发

4-哌啶基异烟酰胺二盐酸盐: 是一种哌啶衍生物,是药物设计中至关重要的合成片段 . 哌啶结构存在于二十多种药物类别中,包括生物碱。该化合物与各种生物靶点相互作用的能力使其在开发新药方面具有价值,特别是在中枢神经系统疾病领域,哌啶基序通常存在于治疗剂中。

生物活性分子的合成

4-哌啶基异烟酰胺二盐酸盐的哌啶环可作为合成多种生物活性分子的通用支架 . 它的衍生物可用于创建具有潜在抗菌、抗真菌和抗病毒特性的化合物。这种多功能性源于在哌啶环上引入各种取代基的能力,从而可以探索新的药效团。

药理学研究

在药理学中,4-哌啶基异烟酰胺二盐酸盐可用于研究基于哌啶的药物的药代动力学和药效学 . 其明确的结构和特性使研究人员能够将其用作参考化合物或合成具有改变的生物活性的类似物的起点。

化学生物学探针

作为化学生物学探针,4-哌啶基异烟酰胺二盐酸盐可以帮助理解分子水平上的生物过程 . 它可用于调节酶活性、受体-配体相互作用和其他细胞途径。这种应用在解析复杂的生物机制和识别潜在的治疗靶点方面特别有用。

材料科学

在材料科学中,该化合物的牢固化学结构可用于开发具有特定性能的新材料 . 例如,其衍生物可用于创建具有独特电气或机械特性的新型聚合物或涂层。

分析化学

4-哌啶基异烟酰胺二盐酸盐: 可以作为分析化学中校准仪器或验证分析方法的标准 . 其一致的质量和纯度使其成为此类应用的理想候选者,确保各种分析程序中获得准确可靠的结果。

安全和危害

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

Preliminary biological activity screening showed that most of the compounds in the N-(piperidin-4-yl)benzamide derivative series have been found to have good biological potential and inhibitory activity . This suggests that “N-(Piperidin-4-yl)isonicotinamide dihydrochloride” and similar compounds could have promising applications in the future.

作用机制

Target of Action

The primary target of N-(Piperidin-4-yl)isonicotinamide dihydrochloride is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a crucial transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

N-(Piperidin-4-yl)isonicotinamide dihydrochloride interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, promoting tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays conflicting roles in tumor cells, especially in hepatic liver cancer cells, which are often in a state of hypoxia . HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . In contrast, overexpression of HIF-1α in hypoxic cancer cells is suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The design and synthesis of this compound were guided by bioisosterism and pharmacokinetic parameters , suggesting that these factors were considered to optimize its ADME properties and bioavailability.

Result of Action

The result of the compound’s action is significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and the downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cell apoptosis .

Action Environment

The action of N-(Piperidin-4-yl)isonicotinamide dihydrochloride is influenced by the hypoxic environment around the tumor tissue . Some scholars believe that the increase of HIF expression in a hypoxic environment is beneficial to the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Others believe that inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .

属性

IUPAC Name |

N-piperidin-4-ylpyridine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;;/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFRKEISXVFAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-N-[1-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1390837.png)

![Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1390843.png)

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1390849.png)

![(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid](/img/structure/B1390856.png)